molecular formula C16H13ClFNO4S2 B2395757 3-chloro-4-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 2034239-71-7

3-chloro-4-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2395757
CAS No.: 2034239-71-7
M. Wt: 401.85
InChI Key: SAPXTEUYVLAMEA-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13ClFNO4S2 and its molecular weight is 401.85. The purity is usually 95%.
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Biological Activity

The compound 3-chloro-4-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a sulfonamide group attached to a benzenesulfonamide backbone, with additional furan and thiophene moieties that may contribute to its biological properties.

Antimicrobial Activity

Research indicates that sulfonamides exhibit antimicrobial properties, primarily through the inhibition of bacterial folate synthesis. The specific compound discussed has been evaluated for its effectiveness against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

These results suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Antiviral Activity

Recent studies have explored the antiviral potential of compounds similar to this sulfonamide. For instance, derivatives with similar structural features have shown promising activity against viral targets, including reverse transcriptase inhibitors for retroviruses. The compound's ability to inhibit viral replication could be attributed to its interaction with viral enzymes.

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.
  • Interaction with Viral Targets : The presence of furan and thiophene rings may enhance binding affinity to viral enzymes, leading to reduced viral replication rates.

Case Studies

Several studies have documented the effects of similar compounds on various biological systems:

  • Antibacterial Efficacy : A study published in MDPI highlighted the effectiveness of sulfonamide derivatives against resistant bacterial strains, demonstrating a need for novel antimicrobial agents in clinical settings .
  • Antiviral Studies : Research indicated that certain derivatives exhibited EC50 values in the low micromolar range against HIV reverse transcriptase, suggesting that structural modifications can enhance biological activity .
  • Cytotoxicity Assessments : In vitro studies on cancer cell lines revealed that compounds with similar structures displayed significant cytotoxicity, with IC50 values ranging from 5–20 µM against various cancer types .

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO4S2/c17-13-8-12(3-4-14(13)18)25(21,22)19-10-16(20,11-5-6-23-9-11)15-2-1-7-24-15/h1-9,19-20H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPXTEUYVLAMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)(C3=COC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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